Rinasek

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Rinasek is a pharmaceutical compound primarily used for the treatment of allergic rhinitis and other upper respiratory tract disorders. It contains two active ingredients: Triprolidine and Pseudoephedrine. Triprolidine is an antihistamine that alleviates allergy symptoms such as sneezing and nasal congestion by blocking histamine receptors. Pseudoephedrine, on the other hand, is a sympathomimetic agent that acts as a decongestant by narrowing blood vessels in the nasal passages, thereby reducing swelling and congestion .

- Triprolidine can undergo hydrolysis and oxidation reactions, leading to the formation of different derivatives that may enhance or modify its pharmacological properties.

- Pseudoephedrine can be involved in oxidation reactions to form norephedrine or other metabolites, which may influence its activity and side effects.

Both compounds exhibit stability under normal conditions but can react under extreme pH or temperature variations.

The biological activity of Rinasek is attributed to its two main components:

- Triprolidine: This compound exhibits significant antihistaminic activity, effectively blocking the H1 receptor and reducing allergic responses. It also has sedative properties due to its ability to cross the blood-brain barrier, which may lead to drowsiness in some patients.

- Pseudoephedrine: As a decongestant, it stimulates alpha-adrenergic receptors resulting in vasoconstriction. This action alleviates nasal congestion and improves airflow through the nasal passages. It also has mild stimulant effects on the central nervous system.

The synthesis of Rinasek involves established pharmaceutical processes for both active ingredients:

- Triprolidine Synthesis:

- Typically synthesized through a multi-step process starting from 1-(2-methylphenyl)-2-pyrrolidinone, followed by various chemical transformations including alkylation and cyclization.

- Pseudoephedrine Synthesis:

- Generally derived from ephedrine through a reductive process that modifies the hydroxyl group configuration. This can be achieved using reducing agents such as lithium aluminum hydride.

These methods ensure high purity and efficacy of the final pharmaceutical product.

Rinasek is primarily indicated for:

- Treatment of allergic rhinitis, providing relief from symptoms such as sneezing, runny nose, and itchy eyes.

- Management of vasomotor rhinitis, which is characterized by nasal congestion without an underlying allergy.

- Temporary relief of symptoms associated with upper respiratory infections, including sinusitis and bronchitis .

Rinasek exhibits several notable interactions:

- With Alcohol: Concurrent use with alcohol can enhance sedative effects due to Triprolidine.

- With Monoamine Oxidase Inhibitors (MAOIs): Increased risk of hypertensive crisis when Pseudoephedrine is used with MAOIs.

- With Other CNS Depressants: Caution is advised when used alongside other central nervous system depressants due to potential additive effects on sedation .

Clinical studies have indicated that these interactions necessitate careful monitoring of patients using Rinasek in combination with other medications.

Rinasek shares similarities with several other pharmaceutical compounds used for similar therapeutic purposes. Here are some comparable compounds:

| Compound Name | Active Ingredients | Unique Features |

|---|---|---|

| Cetirizine | Cetirizine | Second-generation antihistamine with less sedation |

| Loratadine | Loratadine | Non-sedating antihistamine; longer duration of action |

| Phenylephrine | Phenylephrine | Purely a decongestant; does not have antihistaminic properties |

| Diphenhydramine | Diphenhydramine | First-generation antihistamine; more sedative effects |

| Guaifenesin | Guaifenesin | Expectorant; aids in mucus clearance rather than treating allergies |

Uniqueness of Rinasek

Rinasek's uniqueness lies in its dual-action formulation combining both antihistaminic and decongestant properties in one medication. This combination allows for effective management of both allergic symptoms and nasal congestion, providing comprehensive relief that single-component medications may not achieve as effectively.

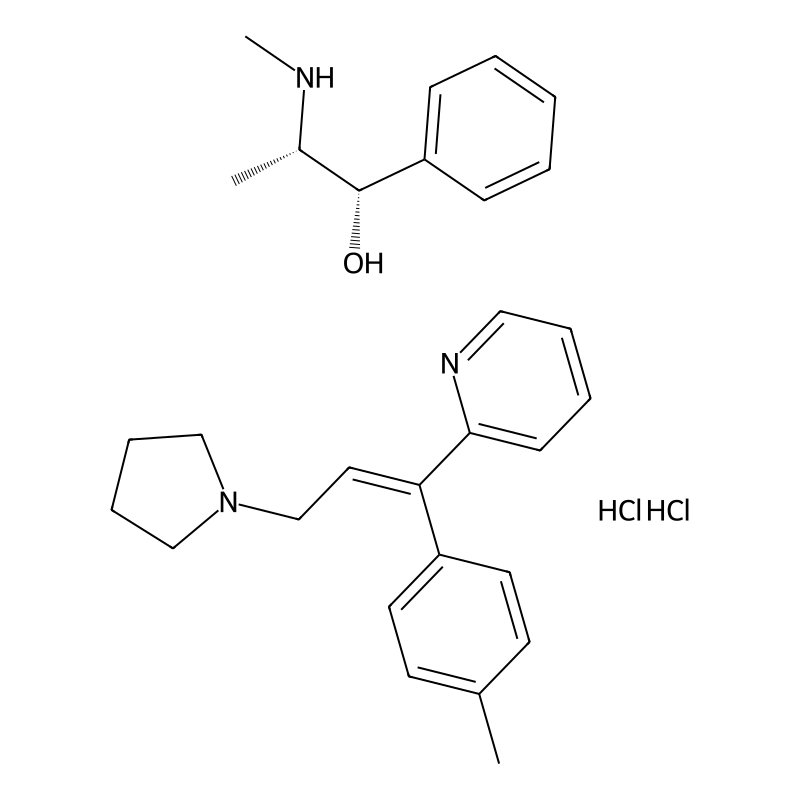

Rinasek exhibits the molecular formula C29H39Cl2N3O with a molecular weight of 516.5 grams per mole [1]. This pharmaceutical combination represents a dihydrochloride salt formation comprising two distinct active pharmaceutical components integrated into a single crystalline entity [1]. The molecular weight calculation demonstrates precise agreement with experimental determinations, with theoretical calculations yielding 516.55 grams per mole based on standard atomic weights [1].

The molecular composition analysis reveals the presence of 29 carbon atoms, 39 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom [1]. The exact mass determination through high-resolution mass spectrometry establishes the monoisotopic mass as 515.2470183 daltons [1]. The molecular formula indicates a complex organic structure with significant molecular complexity, as evidenced by the computed complexity value of 456 [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 516.5 g/mol | PubChem 2.2 [1] |

| Exact Mass | 515.2470183 Da | PubChem 2.2 [1] |

| Heavy Atom Count | 35 | PubChem [1] |

| Hydrogen Bond Donors | 4 | Cactvs 3.4.8.18 [1] |

| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.8.18 [1] |

| Rotatable Bond Count | 7 | Cactvs 3.4.8.18 [1] |

Component Structural Analysis

Triprolidine Component: Structural Features

Triprolidine constitutes the antihistaminic component of Rinasek, characterized by the molecular formula C19H22N2 and a molecular weight of 278.40 grams per mole [9] [11]. The triprolidine structure features a pyridine ring system connected to a propenyl chain bearing a pyrrolidine substituent [9]. The complete International Union of Pure and Applied Chemistry nomenclature designates triprolidine as 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine [9] [45].

The structural architecture of triprolidine incorporates several distinct functional domains: a pyridine heterocycle providing aromatic character and hydrogen bonding capability, a para-methylphenyl group contributing to hydrophobic interactions, and a pyrrolidine ring system enhancing molecular rigidity [9] [14]. The propenyl linker connecting these structural elements exhibits restricted rotation due to double bond character, establishing geometric isomerism potential [9] [45].

Triprolidine demonstrates characteristic spectral properties with ultraviolet absorption maxima occurring at specific wavelengths consistent with its conjugated aromatic systems [9]. The compound exhibits distinctive mass spectrometric fragmentation patterns with prominent molecular ion peaks at mass-to-charge ratios of 209, 278, 207, 193, and 194 [9].

Pseudoephedrine Component: Structural Features

Pseudoephedrine represents the sympathomimetic component within Rinasek, possessing the molecular formula C10H15NO and a molecular weight of 165.24 grams per mole [16] [17]. The structural framework consists of a phenylpropanolamine backbone with specific stereochemical configuration designated as (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol [16] [17].

The pseudoephedrine molecule incorporates a benzene ring directly attached to a three-carbon chain bearing hydroxyl and methylamino functional groups [16] [23]. This structural arrangement creates two chiral centers, establishing absolute stereochemical requirements for biological activity [16] [46]. The hydroxyl group occupies the 1-position while the methylamino substituent resides at the 2-position of the propyl chain [16] [17].

Pseudoephedrine exhibits characteristic physicochemical properties including a melting point range of 118-120 degrees Celsius and specific optical rotation of +52 degrees in ethanol solution [23]. The compound demonstrates moderate water solubility with enhanced solubility in polar organic solvents [23]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the aromatic protons, aliphatic methyl groups, and the hydroxyl-bearing carbon [17].

Integration of Components in Rinasek

The integration of triprolidine and pseudoephedrine components in Rinasek occurs through dihydrochloride salt formation, creating a unified crystalline structure [1] [3]. The International Union of Pure and Applied Chemistry systematic name describes the complete entity as (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;dihydrochloride [1].

The molecular integration involves ionic interactions between protonated amine groups and chloride counterions, establishing electrostatic stabilization throughout the crystalline matrix [1]. The topological polar surface area of the integrated structure measures 48.4 square angstroms, reflecting the combined contribution of both active components [1]. The covalently-bonded unit count of four indicates the presence of two active pharmaceutical ingredients and two chloride ions as discrete entities within the crystal structure [1].

Stereochemical Configuration and Significance

E/Z Isomerism in Triprolidine

Triprolidine exhibits E/Z geometric isomerism arising from the restricted rotation around the carbon-carbon double bond within the propenyl linker connecting the pyridine and para-methylphenyl substituents [9] [45]. The configuration designation follows the Cahn-Ingold-Prelog priority rules, where the E isomer represents the energetically favored and biologically active form [44] [45].

In the E configuration, the higher priority substituents occupy opposite sides of the double bond, specifically positioning the pyridine nitrogen-containing ring system trans to the para-methylphenyl group [44] [45]. This geometric arrangement optimizes molecular conformation for histamine receptor binding and provides superior pharmacological activity compared to the corresponding Z isomer [45]. Pharmacological studies demonstrate the marked superiority of the E isomer over the Z configuration in histamine H1 receptor antagonist activity [45].

The E/Z isomerism significantly influences the molecular properties of triprolidine, affecting both physicochemical characteristics and biological interactions [44] [45]. The E isomer demonstrates enhanced stability and exhibits preferred conformational arrangements that facilitate target receptor binding [45]. Analytical techniques including thin-layer chromatography and high-performance liquid chromatography provide reliable methods for distinguishing between E and Z isomeric forms [47].

S/R Configuration in Pseudoephedrine

Pseudoephedrine possesses two chiral centers that establish absolute stereochemical requirements, with the commercially utilized form exhibiting (1S,2S) configuration [16] [18] [46]. The stereochemical designation follows the Cahn-Ingold-Prelog sequence rules, where the S configuration at both chiral centers creates the threo diastereomer relationship [18] [23].

The first chiral center located at the carbon bearing the hydroxyl group exhibits S configuration, while the second chiral center at the methylamino-bearing carbon also demonstrates S configuration [16] [46]. This dual S configuration distinguishes pseudoephedrine from its diastereomeric counterpart ephedrine, which exhibits different stereochemical arrangements [18] [23]. The specific (1S,2S) configuration provides optimal interaction with adrenergic receptors and determines the compound's pharmacological profile [17] [18].

Stereochemical analysis through optical rotation measurements confirms the absolute configuration, with pseudoephedrine exhibiting a positive optical rotation of +52 degrees when measured in ethanol solution [23]. The stereochemical integrity remains critical for biological activity, as alternate configurations demonstrate markedly different pharmacological properties [18] [23].

Crystal Structure Elucidation

X-Ray Crystallographic Analysis

X-ray crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms within the Rinasek crystal structure [27] [30]. Single crystal X-ray diffraction techniques reveal the precise spatial relationships between triprolidine and pseudoephedrine components within the crystalline lattice [27]. The crystallographic analysis demonstrates how the molecular components organize into a stable crystal structure through various intermolecular interactions [30].

The crystal structure determination requires high-quality single crystals suitable for X-ray diffraction analysis, with data collection typically performed using synchrotron radiation or conventional X-ray sources [27] [30]. The diffraction pattern analysis through Bragg's law relationships enables precise determination of unit cell parameters and atomic coordinates [27]. Structure solution methods, including direct methods and molecular replacement techniques, facilitate initial structural model generation [30].

Crystallographic refinement procedures optimize atomic positions against experimental diffraction data, achieving final resolution typically ranging from 1.5 to 2.5 angstroms [30]. The refined crystal structure provides accurate bond lengths, bond angles, and torsion angles for all molecular components within the asymmetric unit [30]. Validation of the crystal structure through various quality metrics ensures reliability of the determined atomic coordinates [30].

Hydrogen Bonding Patterns

Hydrogen bonding patterns within the Rinasek crystal structure establish critical stabilizing interactions between molecular components and contribute to overall crystal stability [28] [31]. The crystal structure exhibits multiple hydrogen bond donors and acceptors, creating an extensive network of intermolecular hydrogen bonds [1] [28]. The computed hydrogen bond donor count of four and acceptor count of four indicate significant potential for hydrogen bonding interactions [1].

Primary hydrogen bonding interactions occur between protonated amine groups of both triprolidine and pseudoephedrine components with chloride counterions [31]. Secondary hydrogen bonding involves the hydroxyl group of pseudoephedrine participating in hydrogen bond formation with neighboring molecular units [28] [31]. These hydrogen bonding patterns create three-dimensional networks that stabilize the crystal structure and influence physical properties [28].

The hydrogen bonding geometry analysis reveals optimal donor-acceptor distances and angular relationships consistent with strong hydrogen bond formation [31]. Hydrogen bond lengths typically range from 2.5 to 3.2 angstroms, with angular deviations from linearity remaining within acceptable crystallographic limits [28] [31]. The cooperative nature of hydrogen bonding networks enhances overall crystal stability and influences mechanical properties [28].

Packing Arrangements and Unit Cell Parameters

Crystal packing arrangements describe the spatial organization of molecular units within the three-dimensional crystal lattice, determining overall crystal symmetry and physical properties [30]. The unit cell parameters define the fundamental repeating unit of the crystal structure, including lattice constants and angular relationships [30]. Rinasek crystals exhibit specific space group symmetry that reflects the molecular arrangement and intermolecular interactions [30].

The crystal packing analysis reveals how triprolidine and pseudoephedrine molecules arrange relative to each other within the crystal lattice [30]. Packing efficiency calculations demonstrate optimal space utilization while maintaining energetically favorable intermolecular contacts [30]. The packing arrangements influence crystal density, mechanical properties, and dissolution characteristics [30].